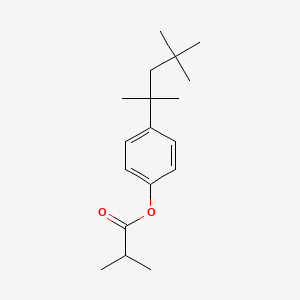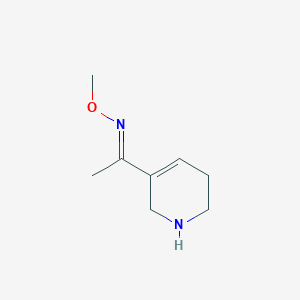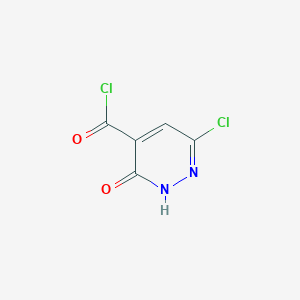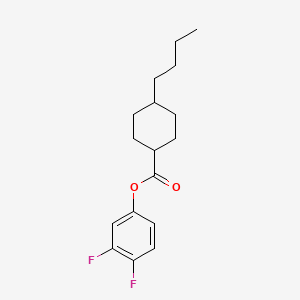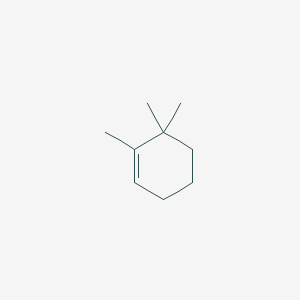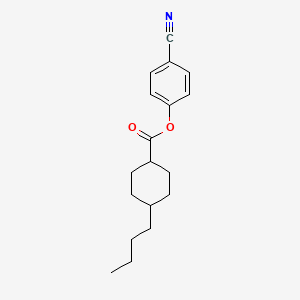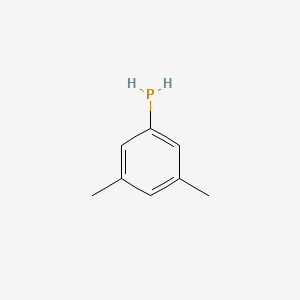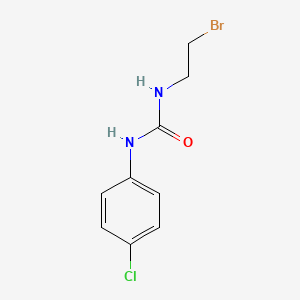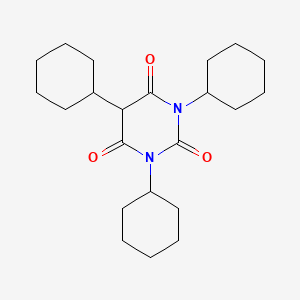
Barbituric acid, 1,3,5-tricyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tricyclohexylbarbituric acid is a derivative of barbituric acid, a compound known for its heterocyclic structure and significant role in the development of barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives, hypnotics, and anticonvulsants . 1,3,5-Tricyclohexylbarbituric acid is characterized by the presence of three cyclohexyl groups attached to the nitrogen atoms of the barbituric acid core, enhancing its lipophilicity and potentially altering its pharmacological properties.
Méthodes De Préparation
The synthesis of 1,3,5-Tricyclohexylbarbituric acid typically involves the condensation of cyclohexylurea with malonic acid derivatives under acidic or basic conditions. One common method includes the reaction of cyclohexylurea with diethyl malonate in the presence of sodium ethoxide, followed by cyclization to form the barbituric acid core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.
Analyse Des Réactions Chimiques
1,3,5-Tricyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides under strong oxidizing conditions.
Reduction: Reduction reactions can yield dihydro derivatives, altering the saturation of the barbituric acid ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl groups, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in structurally diverse derivatives with potential pharmacological activities.
Applications De Recherche Scientifique
1,3,5-Tricyclohexylbarbituric acid has been explored in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 1,3,5-Tricyclohexylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the binding of GABA to its receptors, the compound increases synaptic inhibition, leading to sedative and anticonvulsant effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes .
Comparaison Avec Des Composés Similaires
1,3,5-Tricyclohexylbarbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant effects.
Thiopental: Used as an ultra-short-acting anesthetic.
Pentobarbital: Commonly used for its short-acting sedative properties. The uniqueness of 1,3,5-Tricyclohexylbarbituric acid lies in its enhanced lipophilicity due to the cyclohexyl groups, which may influence its pharmacokinetics and pharmacodynamics compared to other barbiturates.
Propriétés
Numéro CAS |
747-78-4 |
|---|---|
Formule moléculaire |
C22H34N2O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1,3,5-tricyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H34N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h16-19H,1-15H2 |
Clé InChI |
QTTNFALEHFHMAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


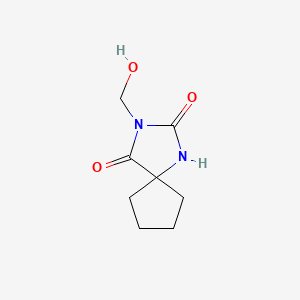
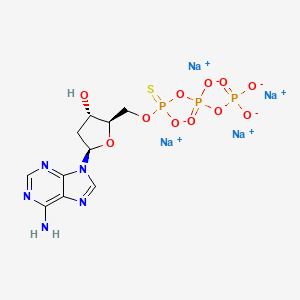

![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
